molecular formula C6H7N5O5 B14216477 N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide CAS No. 5016-19-3

N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide

Cat. No.: B14216477
CAS No.: 5016-19-3
M. Wt: 229.15 g/mol
InChI Key: VWVGMRWIAOQBSP-UHFFFAOYSA-N
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Description

N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group, a diazinane ring, and a formamide group. Its unique chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide typically involves the reaction of nitro compounds with formamide under specific conditions. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines . This process involves the use of various methylating agents and catalytic systems to achieve the desired product.

Industrial Production Methods

Industrial production of this compound can involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, methylation, and purification to obtain the final product. The use of advanced catalytic systems and eco-friendly solvents can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: Various substitution reactions can occur, particularly involving the nitro and formamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, formic acid, and various catalysts such as nickel or iron-based catalysts . Reaction conditions can vary, but typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amines, while oxidation can produce different nitro derivatives .

Scientific Research Applications

N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide involves its interaction with specific molecular targets and pathways. The nitro group and formamide moiety play crucial roles in its reactivity and biological activity. The compound can act as a ligand, binding to metal ions or enzymes, and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

5016-19-3

Molecular Formula

C6H7N5O5

Molecular Weight

229.15 g/mol

IUPAC Name

N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide

InChI

InChI=1S/C6H7N5O5/c1-10-5(13)3(11(15)16)4(8-6(10)14)9-7-2-12/h2-3H,1H3,(H,7,12)(H,8,9,14)

InChI Key

VWVGMRWIAOQBSP-UHFFFAOYSA-N

Isomeric SMILES

CN1C(=O)C(/C(=N/NC=O)/NC1=O)[N+](=O)[O-]

Canonical SMILES

CN1C(=O)C(C(=NNC=O)NC1=O)[N+](=O)[O-]

Origin of Product

United States

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